1-Boc-3-[2-(trifluoromethoxy)phenyl]pyrrolidine
Description
1-Boc-3-[2-(trifluoromethoxy)phenyl]pyrrolidine is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 2-(trifluoromethoxy)phenyl substituent at the 3-position. The Boc group enhances steric bulk and modulates solubility, making the compound advantageous in synthetic intermediates for pharmaceuticals or agrochemicals .
Properties
Molecular Formula |
C16H20F3NO3 |
|---|---|
Molecular Weight |
331.33 g/mol |
IUPAC Name |
tert-butyl 3-[2-(trifluoromethoxy)phenyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H20F3NO3/c1-15(2,3)23-14(21)20-9-8-11(10-20)12-6-4-5-7-13(12)22-16(17,18)19/h4-7,11H,8-10H2,1-3H3 |
InChI Key |
KYTHHBADVWBGCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC=C2OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Boc-3-[2-(trifluoromethoxy)phenyl]pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Trifluoromethoxyphenyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a trifluoromethoxyphenyl group. This can be achieved using reagents such as trifluoromethoxybenzene and appropriate catalysts.
Protection with Boc Group: The final step involves the protection of the nitrogen atom in the pyrrolidine ring with a Boc group.
Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-Boc-3-[2-(trifluoromethoxy)phenyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethoxyphenyl group can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and bases (e.g., sodium hydroxide, potassium carbonate). Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Boc-3-[2-(trifluoromethoxy)phenyl]pyrrolidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological processes and as a tool for probing the function of biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Boc-3-[2-(trifluoromethoxy)phenyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The trifluoromethoxyphenyl group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The Boc group serves as a protecting group, preventing unwanted reactions at the nitrogen atom and allowing for selective reactions at other sites .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of 1-Boc-3-[2-(trifluoromethoxy)phenyl]pyrrolidine exhibit variations in substituent positions, functional groups, and electronic effects. Below is a comparative analysis based on available analogs from the provided evidence:
Structural and Functional Group Comparison
| Compound ID | Substituent Position & Functional Groups | Key Features |
|---|---|---|
| 1-Boc-3-[2-(trifluoromethoxy)phenyl]pyrrolidine | 1-Boc, 3-[2-(trifluoromethoxy)phenyl] | Ortho-substituted trifluoromethoxy; Boc enhances stability and lipophilicity |
| SY359813 | 3-[4-Methoxy-3-(trifluoromethyl)phenyl]pyrrolidine Hydrochloride | Para-methoxy and meta-trifluoromethyl; hydrochloride salt increases solubility |
| SY359818 | 1-Boc-3-[4-methoxy-3-(trifluoromethyl)phenyl]pyrrolidine | Boc-protected; para-methoxy and meta-trifluoromethyl alter electronic density |
| SY359831 | 3-[3-Fluoro-4-(trifluoromethyl)phenyl]pyrrolidine Hydrochloride | Meta-fluoro and para-trifluoromethyl; smaller substituent reduces steric bulk |
| Unnamed analog | 3-[2-Methoxy-4-(trifluoromethoxy)phenyl]pyrrolidine Hydrochloride | Ortho-methoxy and para-trifluoromethoxy; dual substituents increase polarity |
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs): The trifluoromethoxy group in the main compound (ortho position) creates a stronger electron-deficient aromatic ring compared to para-methoxy (SY359813, SY359818) or meta-fluoro (SY359831) analogs. This may reduce pyrrolidine nitrogen basicity, affecting protonation states in biological systems .
- SY359831’s smaller fluoro group reduces steric bulk, possibly enhancing interactions with flat binding pockets.
Solubility and Stability
- Boc Protection: Boc-containing compounds (main compound, SY359818) exhibit higher lipophilicity and stability under basic conditions compared to hydrochloride salts (SY359813, SY359831), which are more water-soluble but prone to decomposition in acidic environments .
- Polar Substituents: The unnamed analog’s dual methoxy and trifluoromethoxy groups may enhance polarity, improving aqueous solubility relative to the main compound.
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